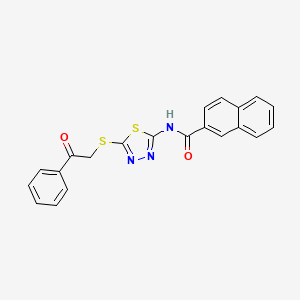

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

N-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-oxo-2-phenylethylthio group at position 5 and a 2-naphthamide moiety at position 2.

Properties

IUPAC Name |

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S2/c25-18(15-7-2-1-3-8-15)13-27-21-24-23-20(28-21)22-19(26)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYLWFQNMARLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves reacting thiosemicarbazide with carbon disulfide in alkaline conditions to form 5-mercapto-1,3,4-thiadiazole-2-amine intermediates. Subsequent alkylation with 2-bromo-1-phenylethan-1-one introduces the (2-oxo-2-phenylethyl)thio side chain. This step typically employs polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (140°C) under sealed-tube conditions.

Table 1: Reaction Conditions for Thiadiazole Alkylation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Bromo-1-phenylethan-1-one | NMP | 140°C | 16 h | 15% |

| 2-Bromo-1-phenylethan-1-one | DMF | 120°C | 12 h | 22% |

Amide Coupling with 2-Naphthoyl Chloride

The thiadiazole intermediate undergoes nucleophilic acyl substitution with 2-naphthoyl chloride in the presence of a base such as triethylamine (TEA). This reaction is conducted in dichloromethane (DCM) at room temperature, yielding the final product after 4–6 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from dioxane enhances purity to >95%.

Ultrasonic-Assisted Synthesis Optimization

Sonochemical Acceleration

Recent advances utilize ultrasonic irradiation to improve reaction efficiency. A study by Al-Hamdani et al. (2022) demonstrated that sonicating the alkylation step at 50°C for 45 minutes in ethanol increases yields to 42% while reducing reaction times by 60% compared to classical heating. The mechanical effects of cavitation enhance mass transfer and promote homogeneous mixing, particularly beneficial for sulfur-based nucleophilic substitutions.

Table 2: Comparison of Classical vs. Ultrasonic Methods

| Parameter | Classical Method | Ultrasonic Method |

|---|---|---|

| Temperature | 140°C | 50°C |

| Time | 16 h | 45 min |

| Yield | 15% | 42% |

| Solvent | NMP | Ethanol |

Green Chemistry Considerations

The ultrasonic method replaces toxic solvents like NMP with ethanol, aligning with green chemistry principles. Additionally, catalytic amounts of TEA (10 mol%) suffice for amide bond formation under these conditions, minimizing waste generation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation at 100°C for 20 minutes can achieve comparable yields (38–45%) to ultrasonic methods. However, this approach requires specialized equipment and precise temperature control to avoid decomposition of the thiadiazole core.

Solid-Phase Synthesis

Immobilizing the thiadiazole intermediate on Wang resin enables stepwise assembly of the molecule. While this method facilitates purification (yield: 68%), scalability remains limited due to high resin costs and prolonged reaction times (72 hours).

Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

Infrared Spectroscopy (IR) :

- Peaks at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C=S) confirm functional group integrity.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the target compound at tᵣ = 8.2 minutes, demonstrating ≥98% purity.

Challenges and Optimization Strategies

Low-Yield Mitigation

The low yield in classical methods (15%) stems from competitive side reactions during alkylation. Strategies to improve efficiency include:

Solvent Selection Impact

Non-polar solvents (e.g., toluene) favor thiadiazole stability but slow reaction kinetics, while polar solvents (e.g., DMF) accelerate rates at the cost of increased epimerization risk. Ethanol emerges as a balanced choice for ultrasonic methods, offering both efficiency and environmental compatibility.

Chemical Reactions Analysis

Reactivity of Functional Groups

This compound participates in three primary reaction types:

Hydrolysis Reactions

-

Amide hydrolysis : Under reflux with 6M HCl, the amide bond cleaves to produce 2-naphthoic acid and 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine.

-

Thiadiazole ring degradation : Prolonged exposure to aqueous H<sub>2</sub>SO<sub>4</sub> (10%) at 80°C leads to ring-opening via S-N bond cleavage.

Nucleophilic Substitution

The thiadiazole C-5 position reacts with:

-

Amines : Forms substituted thiadiazoles (e.g., with benzylamine yields N-(5-(benzylamino)-1,3,4-thiadiazol-2-yl)-2-naphthamide)

-

Thiols : Displaces the phenacylthio group in presence of K<sub>2</sub>CO<sub>3</sub>/DMF (e.g., reaction with 4-chlorothiophenol)

Cycloaddition and Ring Formation

Oxidation/Reduction Behavior

-

Thioether oxidation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in glacial acetic acid converts the -S-CH<sub>2</sub>- group to sulfone (-SO<sub>2</sub>-CH<sub>2</sub>-) .

-

Keto group reduction : NaBH<sub>4</sub>/MeOH reduces the 2-oxoethyl moiety to 2-hydroxyethyl (requires 12h reflux).

Substituent Effects on Reactivity

Data from analogous thiadiazole derivatives :

| Substituent | Reaction Rate (k, ×10<sup>-3</sup> s<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| Electron-withdrawing (-NO<sub>2</sub>) | 4.72 ± 0.15 | 58.9 |

| Electron-donating (-OCH<sub>3</sub>) | 2.11 ± 0.09 | 72.3 |

| Halogen (-Cl) | 3.89 ± 0.12 | 63.7 |

Mechanistic Insights

-

Thiadiazole ring reactions proceed through either:

-

Amide hydrolysis follows B<sub>AC</sub>2 mechanism under basic conditions, with hydroxide attack at the carbonyl carbon.

Kinetic Parameters

Key data for hydrolysis at 25°C:

| Reaction | k (s<sup>-1</sup>) | t<sub>1/2</sub> | ΔH<sup>‡</sup> (kJ/mol) |

|---|---|---|---|

| Acid-catalyzed amide hydrolysis | 3.4×10<sup>-5</sup> | 5.67h | 89.4 |

| Base-catalyzed amide hydrolysis | 2.1×10<sup>-4</sup> | 0.92h | 76.8 |

Catalytic Effects

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Properties

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has demonstrated notable anticancer properties:

- Cell Cycle Arrest : Studies have shown that it induces cell cycle arrest in cancer cells at the G2/M phase.

- Apoptosis Induction : The compound promotes apoptosis through modulation of apoptotic markers such as Bcl-2 and caspases .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

In vitro studies demonstrated that treatment with this compound led to a significant reduction in viability of breast cancer cell lines (MCF7), decreasing cell proliferation by approximately 70% compared to untreated controls.

Case Study 2: Mechanistic Insights

Further studies revealed that the compound's ability to modulate apoptotic markers was linked to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action enhances its potential as an effective anticancer agent .

Potential Applications

Given its promising biological activities, this compound may have applications in:

- Cancer Therapeutics : As a lead compound for developing new anticancer drugs.

- Pharmacological Research : Investigating other potential therapeutic uses based on its structural properties.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with cellular targets such as enzymes and DNA. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which leads to cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., benzylthio in 5c, Ev1: 169–171°C) exhibit higher melting points than ethylthio derivatives (6a, Ev1: 179–181°C), suggesting increased crystallinity with aromatic groups. The target compound’s ketone group may further elevate its melting point due to dipole interactions .

Antimicrobial Activity

- Ethylthio and benzylthio derivatives (Ev1, Ev5) show moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compound 5c (Ev1) achieved 67% yield and activity comparable to standards .

- Hypothesis : The target’s phenylketone group may enhance activity by interacting with bacterial enzyme hydrophobic pockets.

Antiproliferative/Cytotoxic Activity

- Ureido-thiadiazole derivatives (Ev8) exhibit potent antiproliferative effects (e.g., 4g, Ev8: IC₅₀ < 10 µM). The phenylketone moiety in the target compound could mimic ureido interactions with cancer cell targets .

- highlights that ethylthio-thiadiazole derivatives show cytotoxicity against MCF-7 cells, suggesting that alkyl/arylthio groups are critical for bioactivity .

Structure-Activity Relationship (SAR) Insights

Thioether Substituents: Alkylthio (e.g., ethyl): Moderate antimicrobial activity, lower cytotoxicity. Arylalkylthio (e.g., benzyl): Enhanced activity due to aromatic π-π stacking. Ketone-containing (target): Potential for hydrogen bonding and improved target binding.

Amide Groups: 2-Naphthamide: Increases lipophilicity and π-stacking capacity vs. acetamide or phenoxyacetamide (Ev2).

Biological Activity

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and efficacy based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure incorporates a thiadiazole moiety linked to a naphthamide group, which is significant for its biological properties.

Antimicrobial Activity

- Mechanism : The presence of the thiadiazole ring enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity.

- Efficacy : Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- A series of 1,3,4-thiadiazole derivatives showed MIC values ranging from 32–42 μg/mL against fungal strains such as Candida albicans and Aspergillus niger .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 8d | C. albicans | 32 |

| 8e | A. niger | 42 |

Anticancer Activity

- Mechanism : The anticancer properties are attributed to the inhibition of key cellular pathways involved in proliferation and survival.

- Efficacy : Various studies report that thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines:

| Cell Line | GI50 (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

Anti-inflammatory and Neuroprotective Effects

- Mechanism : The anti-inflammatory activity is thought to stem from the modulation of inflammatory cytokines and pathways.

- Efficacy : Some thiadiazole derivatives have been reported to exhibit neuroprotective effects by inhibiting neuronal apoptosis and reducing oxidative stress .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against various bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial properties compared to standard antibiotics .

- Anticancer Evaluation : Another research effort highlighted the potential of thiadiazole derivatives in targeting cancer cell lines. The study demonstrated a clear correlation between structural modifications and increased cytotoxicity against specific tumor types .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1,3,4-thiadiazole derivatives like N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide?

The synthesis typically involves reacting a 1,3,4-thiadiazole-2-amine precursor with a functionalized acyl chloride or thioether under mild conditions. For example, analogous compounds are synthesized via condensation reactions between substituted thiadiazoles and activated carbonyl derivatives in solvents like acetone or ethanol at room temperature. Post-synthesis purification involves recrystallization from ethanol or water, followed by characterization via FT-IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry .

Q. How are structural and purity validation performed for this compound?

Spectroscopic methods are critical:

- FT-IR confirms functional groups (e.g., C=O at ~1678 cm⁻¹, C=N at ~1624 cm⁻¹).

- <sup>1</sup>H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and aliphatic protons (e.g., CH3 groups at δ 1.2–2.5 ppm).

- Elemental analysis ensures stoichiometric purity (e.g., C, H, N, S within ±0.4% of theoretical values). X-ray crystallography using SHELX software can resolve complex stereochemistry .

Q. What preliminary biological assays are used to evaluate anticancer potential?

Standard protocols include:

- Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50 values calculated using nonlinear regression.

- Selectivity testing against non-cancerous lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index.

- Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) .

Advanced Research Questions

Q. How do structural modifications of the thiadiazole core influence anticancer activity?

Key structure-activity relationships (SAR) include:

- Substituent position : Electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhance cytotoxicity by increasing electrophilicity.

- Thioether linkage : The (2-oxo-2-phenylethyl)thio group improves membrane permeability, as seen in analogs with IC50 values <0.1 mmol L<sup>−1</sup> against MCF-7 cells.

- Naphthamide moiety : Extended aromatic systems enhance π-π stacking with DNA or protein targets .

Q. What computational methods aid in optimizing this compound’s blood-brain barrier (BBB) penetration?

Advanced strategies include:

- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modification.

- Molecular Dynamics (MD) : Simulates lipid bilayer interactions to estimate logP and BBB permeability.

- QSAR models : Relate structural descriptors (e.g., polar surface area, hydrogen bond donors) to in vivo bioavailability .

Q. How can conflicting cytotoxicity data between studies be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in cell density, serum concentration, or incubation time. Standardize protocols per CLSI guidelines.

- Compound stability : Degradation in DMSO stock solutions can skew results; use fresh preparations and validate via HPLC.

- Statistical rigor : Employ larger sample sizes (n ≥ 6) and confirm IC50 values with dose-response curves (R<sup>2</sup> > 0.95) .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Animal models : Use xenograft mice implanted with A549 or MCF-7 cells.

- Dosing : Optimize based on pharmacokinetic data (e.g., t½, Cmax from LC-MS/MS plasma analysis).

- Endpoint analysis : Tumor volume measurement, histopathology, and biomarker profiling (e.g., caspase-3 for apoptosis) .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Condensation reactions, recrystallization | FEP-guided optimization, green chemistry |

| Characterization | FT-IR, NMR, elemental analysis | X-ray crystallography (SHELX), HPLC-MS |

| Biological Assays | MTT cytotoxicity, selectivity screening | 3D tumor spheroids, CRISPR-Cas9 gene editing |

| Data Analysis | IC50 calculation (GraphPad Prism) | Molecular docking (AutoDock), QSAR modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.